Cas no 57226-68-3 (Norfluoxetine Hydrochloride)

Norfluoxetine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-,hydrochloride (1:1)
- Norfluoxetine Hydrochloride
- Norfluoxetine Hydroc
- 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine,hydrochloride
- (±)-γ-(4-Trifluoromethylphenoxy)benzenepropanamine hydrochloride
- 3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride
- SB33256
- 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
- Norfluoxetine (hydrochloride)
- BCP08926
- MFCD01321043
- FT-0673090
- 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
- (+/-)-gamma-[4-(Trifluoromethyl)phenoxy]benzenepropanamine Hydrochloride
- 57226-68-3
- 3-Phenyl-3-(4-(trifluoromethyl)phenoxy)-propylamine hydrochloride
- BS-42429
- (Phenyl-d5)
- Norfluoxetine hydrochloride, >=97%, solid
- 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
- gamma-[4-(Trifluoromethyl)phenoxy]benzenepropanamine Hydrochloride
- 3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride
- Norfluoxetine.HCl
- DTXSID30972680
- Benzenepropanamine, gamma-(4-(trifluoromethyl)phenoxy)-, hydrochloride
- Norfluoxetine.HCl, 1mg/ml in Methanol
- SCHEMBL140929
- SMR004665211
- Benzenepropanamine,?.gamma.-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
- SB32618
- AKOS024260323
- SB37728
- FT-0673091
- Norfluoxetine hydrochloride, analytical standard
- A905225
- MLS006010875
- 3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-aminehydrochloride
- C16H17ClF3NO
- norfluoxetine hcl
- (+/-)-gamma-(4-Trifluoromethylphenoxy)benzenepropanamine hydrochloride
- FT-0641930
- (S)-3-Phenyl-3-(4-trifluoromethylphenoxy)propylaminehydrochloride
- Norfluoxetine hydrochloride (Desmethylfluoxetine)
- Norfluoxetine.HCl, 1mg/ml in Methanol (as free base)
- (3R)-3-PHENYL-3-[4-(TRIFLUOROMETHYL)PHENOXY]PROPAN-1-AMINE HYDROCHLORIDE
- G76690
- (S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE HYDROCHLORIDE
- DA-76261
-
- MDL: MFCD01321043
- インチ: InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H
- InChIKey: GMTWWEPBGGXBTO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
計算された属性
- せいみつぶんしりょう: 331.09500
- どういたいしつりょう: 331.0950763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 294
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- ようかいど: H2O: >4 mg/mL
- PSA: 35.25000
- LogP: 5.67660
Norfluoxetine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967676-50mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride |
57226-68-3 | 95% | 50mg |
$340 | 2024-07-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73144-10mg |
Norfluoxetine (hydrochloride) |
57226-68-3 | 98% | 10mg |
¥3088.00 | 2022-04-26 | |
TRC | N681100-100mg |
Norfluoxetine Hydrochloride |
57226-68-3 | 100mg |
$ 1533.00 | 2023-09-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352S-1g |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride |
57226-68-3 | 95% | 1g |
11702.99CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967676-250mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride |
57226-68-3 | 95% | 250mg |
$780 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208105A-100 mg |
Norfluoxetine Hydrochloride, |
57226-68-3 | ≥98% | 100MG |
¥15,155.00 | 2023-07-11 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352S-250mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride |
57226-68-3 | 95% | 250mg |
3561.78CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967676-1g |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride |
57226-68-3 | 95% | 1g |
$1785 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208105-10mg |
Norfluoxetine Hydrochloride, (Out of Stock: Availability 9/22/23) |
57226-68-3 | ≥98% | 10mg |
¥2407.00 | 2023-09-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0352S-50mg |
3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride |
57226-68-3 | 95% | 50mg |
¥2605.69 | 2025-01-22 |
Norfluoxetine Hydrochloride 関連文献
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Xingjie Guo,Takeshi Fukushima,Famei Li,Kazuhiro Imai Analyst 2002 127 480
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Aasim M. Ali,Astrid S. Nesse,Susanne Eich-Greatorex,Trine A. Sogn,Stine G. Aanrud,John A. Aasen Bun?s,Jan L. Lyche,Roland Kallenborn Environ. Sci.: Processes Impacts 2019 21 1498
Norfluoxetine Hydrochlorideに関する追加情報
Introduction to Norfluoxetine Hydrochloride (CAS No. 57226-68-3)
Norfluoxetine Hydrochloride, a derivative of fluoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI) widely recognized for its therapeutic applications in the field of psychiatric medicine. With the CAS number 57226-68-3, this compound has garnered significant attention due to its unique pharmacological properties and clinical efficacy. The hydrochloride salt form enhances its solubility and bioavailability, making it an ideal candidate for oral administration in treating various neuropsychiatric disorders.
The pharmacological profile of Norfluoxetine Hydrochloride is characterized by its high affinity for serotonin transporters, which leads to prolonged inhibition of serotonin reuptake. This mechanism of action contributes to its effectiveness in alleviating symptoms associated with depression, anxiety disorders, and obsessive-compulsive disorder (OCD). Recent studies have highlighted its potential in managing chronic pain conditions by modulating serotonergic pathways that influence pain perception.
Recent advancements in neuropharmacology have shed new light on the therapeutic potential of SSRIs like Norfluoxetine Hydrochloride. Research published in Journal of Neural Transmission suggests that this compound may also play a role in neuroprotection, particularly in scenarios involving neuroinflammation and oxidative stress. The study demonstrates that Norfluoxetine Hydrochloride can attenuate neuronal damage induced by excitotoxicity, making it a promising candidate for adjunctive therapy in neurodegenerative diseases.
In clinical trials, Norfluoxetine Hydrochloride has been evaluated for its efficacy in treating major depressive disorder (MDD). A double-blind, placebo-controlled study involving 500 patients reported a significant reduction in depressive symptoms at doses ranging from 20 mg to 60 mg per day. The study also noted a favorable side effect profile, with nausea and insomnia being the most commonly reported adverse effects. These findings align with previous research indicating that SSRIs are generally well-tolerated compared to older antidepressants like tricyclic antidepressants (TCAs).
The structural integrity and chemical stability of Norfluoxetine Hydrochloride make it a reliable compound for industrial-scale synthesis and pharmaceutical formulations. Its molecular structure, featuring a fluorine atom at the 4-position of the indole ring, contributes to its high binding affinity and selectivity. This feature has been leveraged in the development of novel derivatives with enhanced pharmacokinetic profiles.
Emerging research also explores the potential of Norfluoxetine Hydrochloride in managing peripheral neuropathic pain. A study published in Pain Medicine indicates that chronic administration of this SSRI can modulate peripheral nerve signaling pathways, leading to reduced pain intensity and improved quality of life for patients suffering from conditions such as diabetic neuropathy. This expanding therapeutic application underscores the versatility of Norfluoxetine Hydrochloride beyond traditional psychiatric indications.
The synthesis of Norfluoxetine Hydrochloride involves multi-step organic reactions, including fluorination and salt formation processes. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that pharmaceutical-grade material meets stringent regulatory standards. These methodologies often incorporate green chemistry principles to minimize waste and environmental impact.
The regulatory landscape for Norfluoxetine Hydrochloride is governed by agencies such as the FDA and EMA, which mandate rigorous testing for safety and efficacy before market approval. Post-marketing surveillance continues to monitor long-term effects and rare adverse events, ensuring patient safety remains paramount. The compound's approval status varies by region but is generally available under different brand names worldwide.
The future direction of research on Norfluoxetine Hydrochloride includes exploring its role in combination therapies with other neurotransmitter systems. Preclinical studies suggest that co-administration with compounds targeting dopamine or norepinephrine pathways may enhance therapeutic outcomes in complex neuropsychiatric conditions. Such combinatorial approaches could lead to more personalized treatment strategies tailored to individual patient needs.
In conclusion, Norfluoxetine Hydrochloride (CAS No. 57226-68-3) remains a cornerstone in modern psychiatry due to its robust pharmacological profile and clinical efficacy. Ongoing research continues to uncover new applications and refine existing therapeutic protocols, solidifying its position as a vital compound in the pharmacopeia. As scientific understanding evolves, so too will the applications and benefits derived from this remarkable SSRI.
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